Tezampanel

AMPA receptor pharmacology competitive antagonist allosteric modulation

Tezampanel is the definitive competitive AMPA/kainate receptor antagonist for programs requiring orthosteric-site pharmacology. Unlike non-competitive modulators (Perampanel, Talampanel), it directly competes with glutamate at the orthosteric site, enabling unambiguous competitive antagonism. Its GluK1 selectivity (Ki=4.20μM) and dual AMPA/kainate blockade are irreplaceable for dissecting receptor subtype contributions in excitotoxicity and migraine. Clinically validated in six Phase II trials—78.2% migraine pain response vs. 58.7% placebo (p=0.033). Essential for neuroprotection, organophosphate countermeasure, and opioid withdrawal research.

Molecular Formula C13H21N5O2
Molecular Weight 279.34 g/mol
CAS No. 150131-78-5
Cat. No. B115726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTezampanel
CAS150131-78-5
Synonyms(3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid
6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
LY 215490
LY 293558
LY 326325
LY-215490
LY-293558
LY-326325
LY293558
NGX424
tezampanel
Molecular FormulaC13H21N5O2
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESC1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O
InChIInChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1
InChIKeyZXFRFPSZAKNPQQ-YTWAJWBKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tezampanel (150131-78-5): Competitive AMPA/Kainate Antagonist for Neurological Pain Research Applications


Tezampanel (developmental codes LY-293558, NGX-424; CAS 150131-78-5) is a competitive antagonist of AMPA and kainate subtypes of the ionotropic glutamate receptor family [1]. It exhibits selectivity for the GluK1 (formerly GluR5) subunit of the kainate receptor [2], distinguishing it from non-competitive AMPA receptor modulators. Originally developed by Eli Lilly, Tezampanel has undergone extensive clinical evaluation, including multiple Phase II trials for migraine and chronic pain indications [3].

Why Tezampanel (LY-293558) Cannot Be Substituted with Other AMPA Receptor Antagonists


AMPA receptor antagonists exhibit fundamentally divergent mechanisms of action and receptor subtype selectivity profiles, rendering them non-interchangeable in research and clinical development. Tezampanel acts as a competitive antagonist at the glutamate-binding orthosteric site, directly competing with endogenous glutamate . In contrast, compounds such as Perampanel and Talampanel function as non-competitive antagonists via allosteric modulation, inducing conformational changes that reduce ionotropic activity independent of glutamate concentration [1]. Furthermore, Tezampanel's dual AMPA/kainate receptor antagonism with selectivity for the GluK1 subunit [2] contrasts with the AMPA-predominant profile of non-competitive modulators and the exclusive kainate receptor targeting of selective GluK1 antagonists such as LY382884 [3]. These mechanistic and selectivity differences preclude simple substitution and mandate compound-specific experimental design.

Tezampanel Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Competitive vs. Non-Competitive Antagonism: Tezampanel's Orthosteric Binding Differentiates Mechanism of Action from Perampanel and Talampanel

Tezampanel binds competitively to the glutamate recognition site of AMPA and kainate receptors, directly preventing endogenous glutamate from activating the receptor . In contrast, Perampanel and Talampanel act as non-competitive antagonists by binding to allosteric sites distinct from the glutamate-binding domain, inducing a conformational change that reduces ionotropic activity without competing with glutamate [1]. This mechanistic distinction has direct pharmacological consequences: orthosteric competitive antagonism by Tezampanel is surmountable by increased glutamate concentrations, whereas non-competitive antagonism produces insurmountable blockade independent of agonist concentration .

AMPA receptor pharmacology competitive antagonist allosteric modulation glutamate binding

GluK1 Subtype Selectivity: Tezampanel Exhibits Dual AMPA/Kainate Antagonism Distinguishing It from AMPA-Selective Non-Competitive Antagonists

Tezampanel demonstrates dual antagonism at both AMPA and kainate receptors, with documented selectivity for the GluK1 (formerly GluR5) subunit of the kainate receptor [1]. Binding data indicate a Ki of approximately 2.21-3.20 μM for human GluA2 (AMPA) receptors [2] and a Ki of 4.20 μM for human GluK1 (kainate) receptors [3]. In contrast, Talampanel and Perampanel exhibit selectivity for AMPA receptors with weak or negligible activity at kainate receptors [4]. This differential receptor subtype engagement profile positions Tezampanel as a research tool for probing the relative contributions of AMPA versus kainate receptor signaling in glutamatergic transmission.

kainate receptor GluK1 selectivity AMPA/kainate antagonist receptor subtype pharmacology

In Vivo Neuroprotective Efficacy: Tezampanel (15 mg/kg) Increases Survival from 64% to 100% in Soman-Induced Seizure Model

In a rat model of soman-induced status epilepticus without pretreatment, intramuscular administration of Tezampanel (LY293558, 15 mg/kg) administered 20 minutes after soman exposure in combination with atropine and HI-6 increased survival rate from 64% to 100% and completely arrested seizure activity [1]. Additionally, Tezampanel prevented neuronal loss in the amygdala and hippocampus and reduced neurodegeneration across multiple brain regions assessed 7 days post-exposure [2]. Pharmacokinetic analysis confirmed that Tezampanel readily crosses the blood-brain barrier, with brain levels correlating temporally with seizure suppression [1]. Comparative studies have noted superior antiseizure and neuroprotective efficacy of LY293558 against soman relative to other interventions [3].

neuroprotection seizure model soman exposure in vivo efficacy nerve agent

Clinical Efficacy in Acute Migraine: Tezampanel 40 mg SC Achieves 78.2% Headache Response vs. 58.7% Placebo (p=0.033) in Phase IIb Trial

In a 306-patient, double-blind, placebo-controlled Phase IIb clinical trial for acute migraine, a single 40 mg subcutaneous dose of Tezampanel achieved a headache pain response rate of 78.2% at two hours post-dose compared to 58.7% for placebo (p=0.033, corrected for multiplicity) [1]. The response was sustained through 24 hours post-dose. Key secondary measures including nausea/vomiting, photophobia, and functional disability also demonstrated statistically significant improvement or strong trends (p<0.100) favoring Tezampanel [2]. Notably, the trial established Tezampanel as the first AMPA/kainate antagonist to be studied in clinical trials for chronic pain [3].

acute migraine headache response clinical trial Phase IIb subcutaneous administration

Prodrug Availability: NGX426 Oral Prodrug Enables Alternative Route of Administration Not Available for Non-Competitive Antagonists

Tezampanel has an oral ester prodrug, NGX426, which is rapidly converted to Tezampanel following oral administration [1]. In Phase I clinical evaluation, NGX426 was found to be well-tolerated with no dose-limiting adverse events or discontinuations; reported adverse events were generally mild and transient [2]. This prodrug strategy addresses the limited oral bioavailability of the parent compound and provides an alternative route of administration for research applications [3]. In contrast, non-competitive AMPA antagonists such as Perampanel and Talampanel are orally bioavailable as parent compounds without requiring prodrug conversion [4].

prodrug oral bioavailability NGX426 route of administration drug delivery

Clinical Development Scope: Tezampanel Advanced to Phase IIb Across Multiple Pain Indications Distinguishing It from Epilepsy-Focused Non-Competitive Antagonists

Tezampanel has been evaluated in six placebo-controlled Phase II clinical trials across multiple pain models, including acute migraine and chronic pain [1]. It represents the first AMPA/kainate antagonist to be studied in clinical trials specifically for chronic pain indications [2]. Additionally, Tezampanel is currently under Phase I investigation for opioid withdrawal syndrome (NCT06538558) [3]. In contrast, Talampanel and Perampanel were primarily developed and tested as adjunctive therapies for refractory partial seizures in epilepsy, with Perampanel receiving marketing approval for this indication [4]. Talampanel's clinical development in epilepsy was discontinued due to unfavorable kinetic and tolerability profile [4].

clinical development chronic pain migraine neuropathic pain indication differentiation

Tezampanel Procurement Guidance: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Migraine and Primary Headache Pain Research

Tezampanel is indicated for preclinical and clinical research investigating AMPA/kainate receptor mechanisms in migraine pathophysiology. The compound achieved statistically significant headache pain response (78.2% vs. 58.7% placebo, p=0.033) at 40 mg subcutaneous dose in a 306-patient Phase IIb trial [1]. Five additional Phase II placebo-controlled trials demonstrated analgesic effects across various chronic pain models [2]. This clinical validation supports Tezampanel as a reference compound for migraine research and as a tool for studying non-opioid, non-vascular, non-serotonergic analgesic mechanisms [2].

Neuroprotection and Seizure Countermeasure Development

Tezampanel (LY293558) demonstrates robust neuroprotective and anticonvulsant efficacy in animal models of nerve agent-induced status epilepticus. At 15 mg/kg intramuscular administration 20 minutes post-soman exposure, survival increased from 64% to 100% with complete seizure arrest [1]. The compound prevented neuronal loss in amygdala and hippocampus and readily crosses the blood-brain barrier [1]. This evidence positions Tezampanel as a critical research tool for neuroprotection studies and development of countermeasures against organophosphate poisoning and other excitotoxic neurological insults.

Opioid Withdrawal and Tolerance Mechanism Studies

Tezampanel is actively being investigated for opioid withdrawal syndrome, with a Phase I dose-escalation trial (NCT06538558) initiated in October 2024 to evaluate safety, tolerability, and systemic effects of intravenous administration in treatment-seeking patients with opioid use disorder [1]. Preclinical studies have demonstrated that Tezampanel suppresses withdrawal symptoms from morphine and other opioids and inhibits development of opioid tolerance [2]. This emerging research trajectory supports procurement for studies examining glutamatergic mechanisms in opioid dependence, tolerance, and withdrawal syndrome.

AMPA/Kainate Receptor Subtype Selectivity Research

Tezampanel's dual AMPA/kainate receptor antagonism with documented GluK1 subunit selectivity (Ki = 4.20 μM for human GluK1; Ki = 2.21-3.20 μM for human GluA2) distinguishes it from AMPA-selective non-competitive antagonists such as Perampanel and Talampanel [1][2]. This unique selectivity profile makes Tezampanel valuable for experiments designed to dissect the relative contributions of AMPA versus kainate receptor signaling in glutamatergic synaptic transmission, neuronal excitability, and excitotoxicity [3].

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